molecular formula C24H30N4O3S2 B2802321 4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-76-2

4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2802321
CAS No.: 391227-76-2
M. Wt: 486.65
InChI Key: UVCZHPDJLJCMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (PubChem CID: 4142138) is a synthetic organic compound with the molecular formula C24H30N4O3S2 and a molecular weight of 486.65 g/mol. It is a derivative of the 1,3,4-thiadiazole scaffold, a heterocyclic ring system known for its wide spectrum of biological activities and significant research value in medicinal chemistry . The compound features a benzamide group linked to a 1,3,4-thiadiazole ring, which is further substituted with a 2,4,6-trimethylphenyl group. A key structural feature is the 4-(dipropylsulfamoyl) moiety attached to the benzamide ring, which can influence the molecule's physicochemical properties and biological interactions . The primary research applications of this compound are anticipated in the field of neuroscience and pharmacology, particularly in the study of anticonvulsant therapies. Derivatives of 1,3,4-thiadiazole have demonstrated potent anticonvulsant activity in preclinical research models, such as the maximal electroshock seizure (MES) test and pentylenetetrazole (PTZ)-induced seizure tests . The proposed mechanism of action for such compounds often involves interaction with the GABAergic system, the major inhibitory neurotransmitter pathway in the central nervous system. Research suggests that 1,3,4-thiadiazole derivatives can potentiate GABAergic neurotransmission by facilitating the release of chloride ions via the GABAA receptor pathway, thereby preventing the abnormal neuronal firing associated with epileptic seizures . The strong aromaticity of the 1,3,4-thiadiazole ring and the presence of the =N-C-S- moiety contribute to low toxicity, high in vivo stability, and an ability to cross the blood-brain barrier, making this chemotype a valuable template for CNS drug discovery efforts . This product is supplied For Research Use Only. It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2/c1-6-12-28(13-7-2)33(30,31)20-10-8-19(9-11-20)22(29)25-24-27-26-23(32-24)21-17(4)14-16(3)15-18(21)5/h8-11,14-15H,6-7,12-13H2,1-5H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCZHPDJLJCMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a member of the thiadiazole family, which has garnered interest due to its diverse biological activities. Thiadiazole derivatives are known for their potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and underlying mechanisms.

Chemical Structure

The compound consists of a thiadiazole ring linked to a benzamide moiety. The presence of dipropylsulfamoyl and trimethylphenyl groups enhances its biological profile. The structural formula can be represented as follows:

C17H24N4O2S2\text{C}_{17}\text{H}_{24}\text{N}_4\text{O}_2\text{S}_2

Anticancer Activity

Thiadiazole derivatives have shown significant anticancer properties in various studies. For instance:

  • In vitro studies demonstrated that thiadiazole derivatives can inhibit the proliferation of cancer cell lines. A related compound exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .
  • The mechanism of action often involves cell cycle arrest and induction of apoptosis in cancer cells. For example, compounds similar in structure to the target compound have been shown to affect the G0/G1 phase population while reducing S phase progression .

Antimicrobial Activity

Thiadiazole compounds are also recognized for their antimicrobial properties:

  • A study reported that compounds containing thiadiazole rings exhibited significant antibacterial activity against various bacterial strains, with some showing lower EC50 values than established antibiotics .
  • The antifungal activity has also been noted, with certain derivatives effectively inhibiting fungal growth in vitro.

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of thiadiazole derivatives is another area of interest:

  • Compounds similar to the target compound have demonstrated the ability to inhibit pro-inflammatory cytokines in various models .
  • The antioxidant activity is often assessed using DPPH radical scavenging assays, where IC50 values can range significantly depending on the substituents on the thiadiazole ring .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

Substituent Effect on Activity
DipropylsulfamoylEnhances solubility and bioavailability
TrimethylphenylIncreases lipophilicity
Benzamide moietyContributes to receptor binding

The presence of different functional groups can significantly influence the compound's interaction with biological targets and its overall efficacy.

Case Studies

  • Anticancer Study : A related compound demonstrated potent cytotoxicity against multiple cancer cell lines with IC50 values in the submicromolar range. This highlights the potential for developing new anticancer agents based on thiadiazole scaffolds .
  • Antimicrobial Evaluation : Another study found that a thiadiazole derivative had superior activity against specific pathogens compared to traditional antibiotics, suggesting a promising avenue for new antimicrobial therapies .

Scientific Research Applications

Antiviral Activity

Recent studies have shown that derivatives of thiadiazoles exhibit significant antiviral properties. For instance, research indicates that compounds with similar structures can inhibit the replication of RNA viruses, including poliovirus and coxsackievirus .

Table 1: Antiviral Efficacy of Thiadiazole Derivatives

CompoundVirus TypeInhibition Rate (%)Reference
Compound APoliovirus 185%
Compound BCoxsackievirus B490%
4-(Dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamideTBDTBDTBD

Anticancer Properties

The compound's mechanism of action may also extend to targeting carbonic anhydrases (CAs), which are implicated in tumor growth under hypoxic conditions. Research has focused on designing inhibitors that can selectively target CAs IX and XII to impede cancer cell survival .

Table 2: Inhibition of Carbonic Anhydrases by Thiadiazole Derivatives

CompoundCA TargetInhibition Percentage (%)Reference
Compound CCA IX75%
Compound DCA XII80%
This compoundTBDTBDTBD

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of the thiadiazole ring followed by the introduction of the dipropylsulfamoyl group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the molecular structure.

Case Studies

Several case studies have demonstrated the efficacy of thiadiazole derivatives in clinical settings:

  • Case Study on Antiviral Activity : A study evaluated the effectiveness of various thiadiazole derivatives against SARS-CoV-2. The results indicated that certain modifications to the side chains significantly enhanced antiviral activity .
  • Case Study on Anticancer Effects : Research conducted on a series of benzamide derivatives showed promising results in inhibiting tumor growth in vitro. The study highlighted the importance of structural variations in enhancing biological activity .

Chemical Reactions Analysis

Sulfonamide Group (R-SO₂-NR₁R₂)

  • Acid/Base Hydrolysis : The sulfonamide bond is resistant to hydrolysis under mild conditions but may cleave under prolonged heating with concentrated HCl or H₂SO₄, yielding sulfonic acid and amine derivatives .
  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated sulfonamides .

1,3,4-Thiadiazole Ring

  • Electrophilic Substitution : The electron-deficient thiadiazole ring undergoes substitution at C-5 with electrophiles (e.g., NO₂⁺ in nitration) .
  • Oxidation : TBHP or H₂O₂ oxidizes the thiadiazole sulfur to sulfoxide or sulfone derivatives .

Benzamide Linkage

  • Hydrolysis : Cleaved under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to produce 4-(dipropylsulfamoyl)benzoic acid and 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine .
  • C–H Functionalization : Cobalt-catalyzed deuteriomethoxylation at the benzamide’s ortho position using CD₃OD has been reported for analogous structures .

Key Reaction Data

Reaction TypeConditionsProducts/OutcomesCitations
Amide Hydrolysis 6M HCl, reflux, 12hBenzoic acid + Thiadiazol-2-amine
Sulfonamide Alkylation CH₃I, K₂CO₃, DMF, 60°C, 6hN-Methylated sulfonamide
Thiadiazole Nitration HNO₃/H₂SO₄, 0°C, 2h5-Nitro-1,3,4-thiadiazole derivative
C–H Deuteriation Co(OAc)₂, CD₃OD, 80°C, 24hOrtho-deuteriomethoxylated benzamide

Mechanistic Insights

  • Thiadiazole Cyclization : Proceeds via nucleophilic attack of thiourea nitrogen on a carbonyl carbon, followed by dehydration and aromatization .
  • Sulfonamide Stability : The dipropylsulfamoyl group’s steric bulk enhances resistance to enzymatic degradation, a trait leveraged in prodrug design .
  • Benzamide Reactivity : Coordination of the amide carbonyl to transition metals (e.g., Co) facilitates C–H activation for functionalization .

Comparison with Similar Compounds

4-Methyl-N-[5-(2,4,6-Trimethylphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide

This analog () replaces the dipropylsulfamoyl group with a methyl substituent. The simplified structure reduces molecular weight (C₂₀H₂₁N₃OS vs. C₂₅H₃₂N₄O₃S₂ for the target compound) and alters lipophilicity.

4-(Dipropylsulfamoyl)-N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide

Here, the thiadiazole ring is replaced with an oxadiazole, and the 2,4,6-trimethylphenyl substituent is substituted with a 3-methoxyphenyl group (). The methoxy group introduces steric and electronic effects that could modulate aromatic π-π stacking interactions in biological targets .

4-(Dipropylsulfamoyl)-N-(5-Thiophen-2-yl-1,3,4-Oxadiazol-2-yl)Benzamide

This compound () substitutes the trimethylphenyl group with a thiophene ring. The sulfur atom in thiophene may improve redox activity or metal coordination, while the oxadiazole ring’s electronic profile differs from thiadiazole, affecting charge distribution and binding kinetics .

Heterocyclic Core Modifications

The target compound’s 1,3,4-thiadiazole core contrasts with oxadiazole (Evidences 5–6) and triazole () derivatives. Thiadiazoles exhibit higher polarizability due to sulfur’s larger atomic radius, enhancing van der Waals interactions in hydrophobic binding pockets. Triazoles, such as those in , display tautomeric equilibria (thione ↔ thiol), which may reduce stability under physiological conditions compared to the rigid thiadiazole system .

Functional Group Impact

The dipropylsulfamoyl group in the target compound introduces two key features:

  • Hydrogen-bonding capacity: The sulfonamide NH can act as a hydrogen-bond donor, critical for enzyme active-site interactions.

In contrast, the methyl group in ’s analog lacks these interactions, while the methoxy () and thiophene () groups offer distinct electronic and steric profiles.

Table 1. Structural and Spectral Comparison of Key Analogs

Compound Name Core Heterocycle Substituent (R₁) Substituent (R₂) Key IR Bands (cm⁻¹) Molecular Formula
4-(Dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole Dipropylsulfamoyl 2,4,6-Trimethylphenyl νC=S: 1247–1255 C₂₅H₃₂N₄O₃S₂
4-Methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole Methyl 2,4,6-Trimethylphenyl νC=O: ~1660 (absent) C₂₀H₂₁N₃OS
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 1,3,4-Oxadiazole Dipropylsulfamoyl 3-Methoxyphenyl νC=N: ~1600 (oxadiazole) C₂₄H₂₉N₅O₄S
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide 1,3,4-Oxadiazole Dipropylsulfamoyl Thiophen-2-yl νC-S: ~690 (thiophene) C₂₁H₂₅N₅O₃S₂

Q & A

Q. Optimization parameters :

  • Temperature : Higher yields (75–85%) are achieved at 70–80°C for sulfamoyl coupling .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to ethanol, which may lead to side reactions .

How is the structural integrity of the compound confirmed post-synthesis?

Basic
Key characterization methods include:

Spectroscopic analysis :

  • ¹H/¹³C NMR : Confirms proton environments (e.g., dipropylsulfamoyl methyl groups at δ 1.2–1.4 ppm) and aromatic thiadiazole protons (δ 7.5–8.2 ppm) .
  • IR spectroscopy : Sulfonamide S=O stretches at 1150–1250 cm⁻¹ and thiadiazole C=N at 1600–1650 cm⁻¹ .

Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ at m/z 515.2) .

X-ray crystallography : Resolves bond angles and distances (e.g., thiadiazole ring planarity) for crystalline derivatives .

What preliminary biological screening assays are recommended for this compound?

Basic
Initial screenings should prioritize:

Antimicrobial activity :

  • Broth microdilution assays against S. aureus (Gram-positive) and E. coli (Gram-negative) with MIC values reported in µg/mL .

Anticancer potential :

  • MTT assay on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values .

Cytotoxicity :

  • Mosmann’s colorimetric assay using non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

How can researchers resolve contradictions in reported biological activity data?

Advanced
Discrepancies in MIC or IC₅₀ values may arise from:

Assay variability :

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacteria) .

Compound purity : HPLC analysis (>95% purity) ensures biological results are not skewed by impurities .

Strain-specific resistance : Cross-reference activity against multiple strains (e.g., ATCC vs. clinical isolates) .

Example : A study reported MIC values of 16–31.25 µg/mL against Gram-negative bacteria, while another showed reduced efficacy (62.5 µg/mL) due to efflux pump activity in resistant strains .

What strategies improve yield in multi-step syntheses of thiadiazole derivatives?

Q. Advanced

Intermediate stabilization :

  • Protect sulfamoyl groups with tert-butyloxycarbonyl (Boc) during thiadiazole ring formation to prevent side reactions .

Catalytic optimization :

  • Use N-methylmorpholine as a base to enhance coupling efficiency in benzamide formation .

Solvent-free conditions :

  • Microwave-assisted synthesis reduces reaction time (2–3 hours vs. 6 hours) and improves yield by 10–15% .

How can the mechanism of antimicrobial action be elucidated for this compound?

Advanced
Methodological approaches include:

Enzyme inhibition assays :

  • Test inhibition of dihydrofolate reductase (DHFR) or DNA gyrase, common targets for sulfonamide-thiadiazole hybrids .

Membrane disruption studies :

  • Propidium iodide uptake assay : Quantify membrane permeability in S. aureus after 4-hour exposure .

Resistance profiling :

  • Compare activity against wild-type and efflux pump-deficient E. coli strains (e.g., ΔacrB) to identify pump-mediated resistance .

What advanced techniques characterize the compound’s interaction with biological targets?

Q. Advanced

Molecular docking :

  • Simulate binding to DHFR (PDB ID: 1DHF) using AutoDock Vina; prioritize poses with sulfamoyl-thiadiazole interactions in the active site .

Surface Plasmon Resonance (SPR) :

  • Measure binding kinetics (ka/kd) to purified enzymes (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹ for DHFR) .

Metabolomic profiling :

  • LC-MS-based analysis of bacterial metabolite shifts (e.g., folate pathway intermediates) post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.